molecular formula C10H20ClN B2682045 [(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride CAS No. 119199-12-1

[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride

Cat. No.: B2682045
CAS No.: 119199-12-1
M. Wt: 189.73
InChI Key: PMMGXFBQBJUPIY-YWUTZLAHSA-N
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Description

[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[311]heptanyl]methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core, often through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclo[3.1.1]heptane structure.

    Functional Group Introduction: Subsequent steps introduce the necessary functional groups

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium on carbon, can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated amines

Scientific Research Applications

[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structure.

Mechanism of Action

The mechanism of action of [(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride can be compared with other bicyclic amines, such as:

    [(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    Bicyclo[3.1.1]heptane derivatives: Compounds with variations in functional groups attached to the bicyclic core.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(2)8-4-3-7(6-11)9(10)5-8;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMGXFBQBJUPIY-YWUTZLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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